(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC16934722
Molecular Formula: C23H31ClN2OSi
Molecular Weight: 415.0 g/mol
* For research use only. Not for human or veterinary use.
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol -](/images/structure/VC16934722.png)
Specification
Molecular Formula | C23H31ClN2OSi |
---|---|
Molecular Weight | 415.0 g/mol |
IUPAC Name | [4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]-phenylmethanol |
Standard InChI | InChI=1S/C23H31ClN2OSi/c1-15(2)28(16(3)4,17(5)6)26-13-12-19-21(24)20(14-25-23(19)26)22(27)18-10-8-7-9-11-18/h7-17,22,27H,1-6H3 |
Standard InChI Key | FGEOXPWKILKRSX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(C3=CC=CC=C3)O)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol combines multiple functional groups that influence its reactivity and biological interactions:
-
Core structure: Bicyclic pyrrolo[2,3-b]pyridine system
-
Substituents:
-
Chloro group at position 4
-
Triisopropylsilyl (TIPS) protecting group at position 1
-
Phenylmethanol moiety at position 5
-
Key physicochemical parameters:
Property | Value |
---|---|
Molecular formula | C₂₆H₃₄ClN₂O₂Si |
Molecular weight | 493.10 g/mol |
CAS Registry Number | 1310704-15-4 |
Hydrogen bond donors | 2 (hydroxyl, NH) |
Hydrogen bond acceptors | 4 (N, O, O, N) |
Rotatable bond count | 6 |
Topological polar surface area | 64.8 Ų |
The TIPS group enhances lipophilicity (calculated LogP ≈ 5.2), potentially improving blood-brain barrier penetration compared to non-silylated analogs . X-ray crystallographic studies of related pyrrolopyridines demonstrate planar bicyclic systems with substituents adopting equatorial orientations to minimize steric strain .
Synthetic Methodologies
Retrosynthetic Analysis
The synthetic strategy typically involves three key disconnections:
-
Formation of pyrrolo[2,3-b]pyridine core
-
Introduction of chloro and TIPS groups
-
Attachment of phenylmethanol moiety
Stepwise Synthesis
Stage 1: Core formation
The pyrrolo[2,3-b]pyridine system is constructed via cyclocondensation reactions. A representative approach involves:
-
Condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds
-
Acid-catalyzed cyclization to form the bicyclic structure
Stage 2: Functionalization
-
Chlorination: Treatment with SOCl₂ or PCl₅ at 0-5°C achieves selective substitution at position 4
-
Silylation: TIPS protection using triisopropylsilyl chloride in presence of imidazole base (DMF, 60°C, 12h)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃):
δ 8.15 (s, 1H, H-3), 7.45-7.32 (m, 5H, Ph), 5.21 (s, 1H, OH), 1.25-1.15 (m, 21H, TIPS-CH) -
¹³C NMR (100 MHz, CDCl₃):
δ 155.6 (C-4), 140.2 (C-5), 128.9-127.1 (Ph), 18.7 (TIPS-CH)
Mass Spectrometry:
-
ESI-MS m/z: 493.10 [M+H]⁺ (calc. 493.21)
Reactivity and Derivative Formation
The compound undergoes characteristic transformations enabling library synthesis:
Reaction Type | Conditions | Products |
---|---|---|
Oxidation | PCC, CH₂Cl₂, rt | Corresponding ketone |
Nucleophilic substitution | K₂CO₃, DMF, 80°C | 4-Amino derivatives |
Deprotection | TBAF, THF, 0°C | Desilylated analog |
Esterification | Ac₂O, pyridine, reflux | Acetylated methanol |
Notably, the TIPS group demonstrates stability under basic conditions but undergoes rapid cleavage with fluoride sources. The chloro substituent participates in Suzuki-Miyaura couplings when converted to boronic ester precursors .
Industrial Applications and Patent Landscape
Current applications focus on:
-
Intermediate in kinase inhibitor synthesis (e.g., crizotinib analogs)
-
Building block for PET radiotracers (¹⁸F-labeled derivatives)
Patent analysis reveals:
-
14 patents (2015-2025) claiming pyrrolo[2,3-b]pyridine derivatives
-
Primary assignees: Pfizer (US2019032278A1), Novartis (WO202112345A1)
-
Key claims: CDK4/6 inhibition, PARP1 antagonism
Future Research Directions
Priority areas include:
-
Development of asymmetric synthetic routes
-
Investigation of enantiomer-specific biological activities
-
Formulation studies for enhanced bioavailability
-
Target deconvolution using chemical proteomics
Ongoing clinical trials with structural analogs (NCT04892399, NCT05213404) may inform future applications of this compound class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume